molecular formula C20H26N4O3 B2913405 butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 846599-18-6

butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B2913405
CAS RN: 846599-18-6
M. Wt: 370.453
InChI Key: STQRQMINFMRNPZ-UHFFFAOYSA-N
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Description

The compound “butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a complex organic molecule. It contains a pyrrolo[2,3-b]quinoxaline core, which is a type of nitrogen-containing heterocycle . This core is substituted with various functional groups including an ethoxypropyl group, an amino group, and a butan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[2,3-b]quinoxaline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group could potentially participate in acid-base reactions, while the ethoxy group could undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound more polar, influencing its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

  • A number of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates were prepared through a direct condensation process, showcasing a methodology that could potentially be adapted for the synthesis of compounds like butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. This method highlights the versatility of pyrroloquinoline derivatives in synthetic chemistry (Molina, Alajarín, & Sánchez-Andrada, 1993).

Anticancer and Antimicrobial Applications

  • Quinoxaline derivatives have been evaluated for their in vitro antituberculosis activity, with certain substituents significantly affecting the in vitro activity. This suggests potential applications in designing compounds targeting specific microbial pathogens (Jaso, Zarranz, Aldana, & Monge, 2005).
  • Another study discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, an enzyme involved in DNA damage response, indicating potential therapeutic applications for related quinoxaline derivatives in cancer treatment (Degorce et al., 2016).

Corrosion Inhibition

  • Quinoxaline derivatives have been studied for their corrosion inhibition potential for mild steel in hydrochloric acid medium, demonstrating the utility of these compounds in industrial applications (Olasunkanmi, Kabanda, & Ebenso, 2016).

Synthesis of Complex Molecules

  • The synthesis of novel quinoxaline-2-carboxylate 1,4-dioxide derivatives showcases the structural diversity achievable with quinoxaline derivatives, potentially applicable in various pharmaceutical contexts (Xie et al., 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and more . Further studies could explore the synthesis, properties, and potential uses of this compound in more detail.

properties

IUPAC Name

butan-2-yl 2-amino-1-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-13(3)27-20(25)16-17-19(23-15-10-7-6-9-14(15)22-17)24(18(16)21)11-8-12-26-5-2/h6-7,9-10,13H,4-5,8,11-12,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQRQMINFMRNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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